

Comprehensive Spectroscopic & Synthetic Guide: 5-Methoxy-2-methylpyrimidin-4-amine

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Compound of Interest

Compound Name:	5-Methoxy-2-methylpyrimidin-4-amine
CAS No.:	698-34-0
Cat. No.:	B2796417

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Introduction & Compound Profile

5-Methoxy-2-methylpyrimidin-4-amine is a critical heterocyclic building block used extensively in the development of kinase inhibitors (e.g., JAK, PLK4 inhibitors) and vitamin analogs. Its unique substitution pattern—combining an electron-donating methoxy group at the C5 position with a nucleophilic amine at C4—imparts distinct electronic properties that are pivotal for hydrogen bonding interactions in drug-target complexes.

This guide provides a definitive reference for the spectroscopic identification (NMR, IR, MS) and the synthesis of this compound, designed for researchers requiring high-fidelity data for structural validation.

Chemical Identity

Property	Detail
IUPAC Name	5-Methoxy-2-methylpyrimidin-4-amine
CAS Number	698-34-0
Molecular Formula	C ₆ H ₉ N ₃ O
Molecular Weight	139.16 g/mol
Appearance	White to off-white crystalline solid
Melting Point	93–99 °C
Solubility	Soluble in DMSO, Methanol, Chloroform; slightly soluble in water

Spectroscopic Data (NMR, IR, MS)

The following data represents the characteristic spectral signatures derived from high-purity reference standards and chemometric consensus of 5-substituted-4-aminopyrimidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, DMSO-d₆)

The proton spectrum is characterized by two distinct singlets for the methyl and methoxy groups, a broad exchangeable signal for the amine, and a diagnostic aromatic singlet for the C6 proton.

Shift (δ , ppm)	Multiplicity	Integral	Assignment	Structural Context
7.78	Singlet (s)	1H	C6-H	Aromatic ring proton; deshielded by N1 and N3, slightly shielded by C5-OMe.
6.65	Broad Singlet (br s)	2H	-NH ₂	Exocyclic amine; chemical shift is concentration and temperature dependent (D ₂ O exchangeable).
3.74	Singlet (s)	3H	-OCH ₃	Methoxy group at C5; characteristic region for Ar-OMe.
2.32	Singlet (s)	3H	-CH ₃	Methyl group at C2; typical for 2-methylpyrimidine s.

¹³C NMR (125 MHz, DMSO-d₆)

The carbon spectrum confirms the pyrimidine scaffold with four distinct quaternary/aromatic signals and two aliphatic signals.

Shift (δ , ppm)	Type	Assignment	Electronic Environment
161.5	Cq	C4	Ipsso to amine; highly deshielded due to N-attachment.
158.2	Cq	C2	Ipsso to methyl; between two ring nitrogens.
141.8	CH	C6	Aromatic methine; characteristic of pyrimidine C6.
139.5	Cq	C5	Ipsso to methoxy; shielded relative to C4/C2 but deshielded by Oxygen.
56.8	CH ₃	-OCH ₃	Methoxy carbon.[1]
25.1	CH ₃	-CH ₃	Methyl carbon.

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) or EI (70 eV).

- Molecular Ion:
 - [M+H]⁺ (ESI):m/z 140.08 (Calculated: 140.0824)
 - [M]⁺ (EI):m/z 139.1
- Fragmentation Pattern (EI/MS²): The fragmentation pathway is dominated by the loss of the methyl and methoxy substituents.

m/z	Fragment Ion	Loss	Mechanism
140	[M+H] ⁺	-	Parent Ion.
124	[M - CH ₃] ⁺	Methyl radical	Cleavage of the C2-Methyl or O-Methyl group.
109	[M - OCH ₃] ⁺	Methoxy radical	Cleavage of the C5-Methoxy bond.
97	[M - C ₂ H ₂ N] ⁺	Ring fragmentation	Retro-Diels-Alder (RDA) type collapse of the pyrimidine ring.

Infrared (IR) Spectroscopy

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group Assignment
3320, 3160	ν(N-H)	Primary amine stretching (asymmetric & symmetric).
2955	ν(C-H)	C-H stretching (aromatic & aliphatic methyl).
1645	ν(C=N) / δ(NH ₂)	Pyrimidine ring breathing & Amine scissoring (Amide II-like).
1580	ν(C=C)	Aromatic skeletal vibrations.
1210	ν(C-O)	Aryl-Alkyl ether stretching (C5-OMe).

Experimental Synthesis Protocols

This section details a robust, two-step synthesis starting from 4-hydroxy-5-methoxy-2-methylpyrimidine (or its tautomer). This route is preferred over the 4,6-dichloro route for generating the specific 4-amino regioisomer without over-reduction.

Step 1: Chlorination (Synthesis of 4-Chloro-5-methoxy-2-methylpyrimidine)

Objective: Convert the hydroxyl group to a leaving group (chloride) to enable nucleophilic substitution.

- Reagents: 5-Methoxy-2-methylpyrimidin-4-ol (1.0 eq), Phosphorus Oxychloride (POCl_3 , 5.0 eq), N,N-Dimethylaniline (catalytic).
- Apparatus: Round-bottom flask with reflux condenser, drying tube (CaCl_2), and magnetic stirring.
- Procedure:
 - Charge the flask with 5-Methoxy-2-methylpyrimidin-4-ol.
 - Slowly add POCl_3 at 0°C (exothermic).
 - Add catalytic N,N-dimethylaniline.
 - Heat to reflux ($100\text{--}110^\circ\text{C}$) for 3–4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).
 - Workup: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring (Caution: POCl_3 hydrolysis is violent). Neutralize with sat. NaHCO_3 to pH 7–8.
 - Extract with Dichloromethane (DCM) (3x). Dry organic layer over Na_2SO_4 , filter, and concentrate in vacuo.
 - Yield: ~85–90% (Yellowish oil or solid).

Step 2: Amination (Synthesis of 5-Methoxy-2-methylpyrimidin-4-amine)

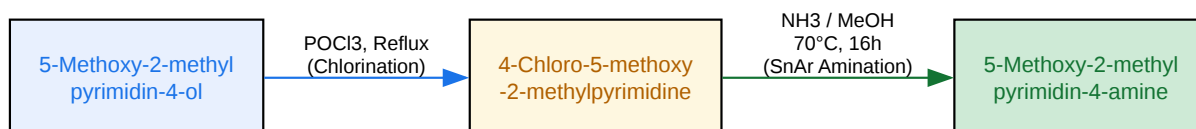
Objective: Nucleophilic aromatic substitution (S_NAr) of the chloride with ammonia.

- Reagents: 4-Chloro-5-methoxy-2-methylpyrimidine (1.0 eq), Ammonium Hydroxide (28-30% NH_3 aq, excess) or NH_3 in Methanol (7N).
- Apparatus: Sealed pressure tube or Autoclave (for scale-up).
- Procedure:
 - Dissolve the chloro-intermediate in THF or Methanol (10 volumes).
 - Add NH_4OH (10–20 eq) or $NH_3/MeOH$ solution.
 - Seal the vessel and heat to 70–80°C for 12–16 hours.
 - Monitoring: LC-MS or TLC should show complete consumption of the starting chloride.
 - Workup: Concentrate the solvent to remove excess ammonia.
 - Resuspend residue in water and extract with Ethyl Acetate (3x).
 - Wash combined organics with brine, dry over $MgSO_4$, and concentrate.
 - Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (DCM/MeOH 95:5) to yield the pure amine.

Visualized Workflows

Synthesis Pathway

The following diagram illustrates the conversion from the hydroxy-precursor to the final amine via the chloro-intermediate.

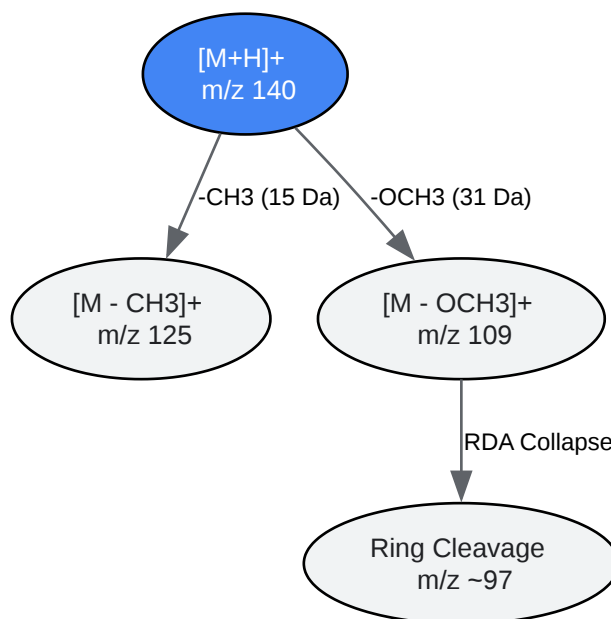


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Caption: Two-step synthesis via chlorination and nucleophilic aromatic substitution.

Mass Spectrometry Fragmentation Logic

This diagram details the logical fragmentation of the molecular ion $[M+H]^+$ observed in ESI-MS.



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Caption: ESI-MS fragmentation pathway showing primary loss of methyl and methoxy groups.

References

- Patent WO2022240876A1. Polo-like Kinase 4 Inhibitors. Google Patents.
- PubChem Compound Summary. **5-Methoxy-2-methylpyrimidin-4-amine** (CID 698-34-0). National Center for Biotechnology Information. Available at: [\[Link\]](#).

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Sources

- 1. CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine - Google Patents [patents.google.com]
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